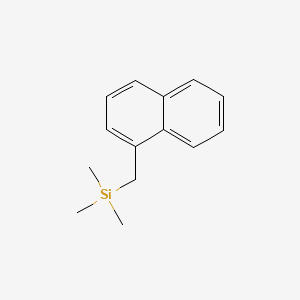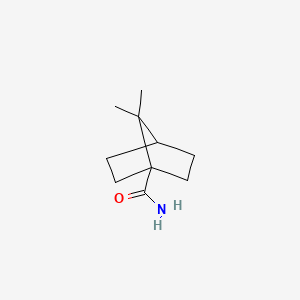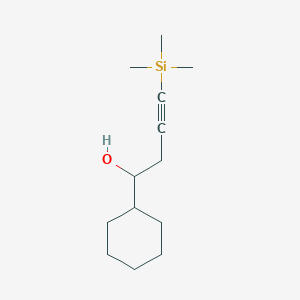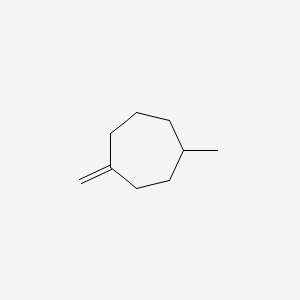
Silane, trimethyl(1-naphthalenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl(1-naphthalenylmethyl)-: is an organosilicon compound with the molecular formula C14H18Si . It is characterized by the presence of a silane group bonded to a naphthalenylmethyl group, making it a unique compound in the field of organosilicon chemistry.
Méthodes De Préparation
The synthesis of Silane, trimethyl(1-naphthalenylmethyl)- typically involves the reaction of trimethylchlorosilane with 1-naphthalenylmethyl lithium or Grignard reagents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Silane, trimethyl(1-naphthalenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .
Applications De Recherche Scientifique
Silane, trimethyl(1-naphthalenylmethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It can be used in the modification of biomolecules for various applications.
Industry: Used in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Silane, trimethyl(1-naphthalenylmethyl)- involves its ability to donate hydride ions in reduction reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in reduction reactions, it targets carbonyl groups to form alcohols .
Comparaison Avec Des Composés Similaires
Silane, trimethyl(1-naphthalenylmethyl)- can be compared with other similar compounds such as:
Trimethylsilane: A simpler silane with only trimethyl groups.
Phenylsilane: Contains a phenyl group instead of a naphthalenylmethyl group.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
The uniqueness of Silane, trimethyl(1-naphthalenylmethyl)- lies in its naphthalenylmethyl group, which imparts distinct chemical properties and reactivity compared to other silanes .
Propriétés
Numéro CAS |
18410-58-7 |
|---|---|
Formule moléculaire |
C14H18Si |
Poids moléculaire |
214.38 g/mol |
Nom IUPAC |
trimethyl(naphthalen-1-ylmethyl)silane |
InChI |
InChI=1S/C14H18Si/c1-15(2,3)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10H,11H2,1-3H3 |
Clé InChI |
ZDVDCWGJCRZBHK-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)


![4-[(2-Ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11950825.png)
